molecular formula C18H12O B3023369 2-(2-Naphthyl)benzofuran CAS No. 26870-25-7

2-(2-Naphthyl)benzofuran

Cat. No. B3023369
CAS RN: 26870-25-7
M. Wt: 244.3 g/mol
InChI Key: VFAQWWHSQWREJR-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)benzofuran is a type of benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

A novel approach to the synthesis of naphtho [1,2- b ]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans was developed . The studied process includes the photocyclization of the hexatriene system and subsequent aromatization of benzene ring via elimination of water molecule .


Molecular Structure Analysis

The molecular formula of 2-(2-Naphthyl)benzofuran is C16H10O . It has an average mass of 218.250 Da and a monoisotopic mass of 218.073166 Da .


Chemical Reactions Analysis

Benzofuran compounds have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Antibacterial Activity

The search for effective antimicrobial agents is crucial due to the growing problem of microbial resistance. Furan derivatives, including 2-(Naphthalen-2-yl)benzofuran, have shown promise in combating bacterial infections. Researchers have synthesized novel antibacterial agents based on the furan nucleus, aiming to address drug-resistant strains. These compounds exhibit activity against both gram-positive and gram-negative bacteria .

Other Therapeutic Aspects

Beyond the mentioned applications, furans have been explored for various therapeutic purposes. These include anti-ulcer, diuretic, muscle relaxant, and anti-anxiety effects. While specific studies on 2-(Naphthalen-2-yl)benzofuran are limited, its diverse pharmacological potential invites further exploration .

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide array of biological activities . They are known to interact with various targets, including antimicrobial agents .

Mode of Action

Benzofuran derivatives are known to inhibit the uptake of norepinephrine (na) and serotonin (5-ht) more than dopamine . They also release monoamines and interact with trace amine-associated receptor 1 (TA1 receptor), similar to classic amphetamines .

Biochemical Pathways

Benzofuran derivatives have been reported to modulate disease-related biological pathways through binding with targeted therapeutic proteins .

Pharmacokinetics

Benzofuran derivatives are known to inhibit na and 5-ht uptake more than dopamine uptake, similar to methylenedioxymethamphetamine (mdma) and unlike methamphetamine . This suggests that these compounds may have similar ADME properties to MDMA.

Result of Action

Benzofuran derivatives have been reported to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

It has been reported that fragmented parts of different plants, including carrot, onion, cucumber, eggplant, and so forth, can reduce prochiral ketones . This suggests that the action of 2-(Naphthalen-2-yl)benzofuran might be influenced by certain environmental factors.

Safety and Hazards

While specific safety data for 2-(2-Naphthyl)benzofuran was not found, it’s important to note that benzofuran compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have been associated with acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity .

Future Directions

The potential of 2-naphthol in multicomponent reactions is still being discovered . This might trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry . The development of novel synthetic methods for the direct preparation of dibenzo [ b, d ]furans from readily accessible materials is very important .

properties

IUPAC Name

2-naphthalen-2-yl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAQWWHSQWREJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-yl)benzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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